molecular formula C23H20N2O4 B2384725 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 921918-66-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Cat. No.: B2384725
CAS No.: 921918-66-3
M. Wt: 388.423
InChI Key: KUSCUHAQCAMRAW-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene rings. Key structural features include:

  • 4-Methoxybenzamide moiety: The methoxy group at the para position of the benzamide may influence solubility and intermolecular interactions (e.g., hydrogen bonding) .

Its synthesis likely follows protocols analogous to related compounds (e.g., coupling reactions using NaH in DMF, as seen in thiazepine analogs) .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-4-10-21-19(12-14)25(2)23(27)18-13-16(7-11-20(18)29-21)24-22(26)15-5-8-17(28-3)9-6-15/h4-13H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSCUHAQCAMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3} with a molecular weight of approximately 352.43 g/mol. The presence of substituents such as methoxy groups enhances its chemical properties, providing avenues for diverse biological interactions.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352.43 g/mol
StructureDibenzo[b,f][1,4]oxazepine

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown selective cytotoxicity towards MCF-7 (breast cancer) cells with IC50 values ranging from 1.2 to 5.3 µM .

Antioxidative Properties

The antioxidative capacity of this compound is noteworthy. Compounds with methoxy and hydroxy substituents have been shown to enhance antioxidant activity by stabilizing free radicals through hydrogen atom donation . The antioxidative activity was evaluated using spectroscopic methods and demonstrated improved activity compared to standard antioxidants.

Antibacterial Activity

Preliminary studies indicate that related compounds exhibit antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 µM . This suggests potential applications in developing new antibacterial agents.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and oxidative stress pathways. The presence of electron-donating groups appears to enhance its reactivity and interaction with biological macromolecules .

Recent Research Insights

  • Antiproliferative Study : A study focusing on various substituted benzimidazole derivatives revealed that compounds with similar structural characteristics showed significant antiproliferative activity against multiple cancer cell lines . The study emphasized the importance of substituent placement on the nitrogen atom in influencing biological activity.
  • Antioxidant Evaluation : In vitro tests confirmed that several derivatives exhibited strong antioxidant properties, which correlated with their ability to reduce oxidative stress in cellular models . This could provide a dual mechanism for anticancer effects by both inhibiting proliferation and protecting against oxidative damage.
  • Antibacterial Trials : A comparative analysis of antibacterial activity indicated that certain derivatives displayed notable efficacy against specific bacterial strains, reinforcing the potential of these compounds as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxazepine vs. Thiazepine Derivatives

The target compound contains an oxazepine core (oxygen atom), whereas many analogs (e.g., compounds in –3, 7, 10–11) feature a thiazepine core (sulfur atom). Key differences include:

Feature Oxazepine Core (Target Compound) Thiazepine Core (e.g., Compound 36 )
Heteroatom Oxygen Sulfur
Polarity Higher (O more electronegative) Lower
Metabolic Stability Potentially higher May undergo sulfur oxidation
Synthetic Accessibility Comparable Comparable

Thiazepine derivatives often exhibit distinct pharmacological profiles due to sulfur’s larger atomic radius and lower electronegativity, which can alter receptor binding kinetics .

Substituent Modifications

Benzamide Substituents

The 4-methoxybenzamide group in the target compound contrasts with analogs bearing alternative substituents:

Compound Substituent on Benzamide Key Properties Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide 4-Methoxy Enhanced solubility; potential H-bond acceptor
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl Increased lipophilicity; electron-withdrawing
N-(7-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide 4-Hydroxy Higher polarity; prone to glucuronidation
Alkyl and Aromatic Modifications on the Oxazepine/Thiazepine Core
  • Methyl vs. Ethyl Groups : The target compound’s 8,10-dimethyl groups contrast with analogs like 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) , where ethyl substitution may enhance hydrophobic interactions .
  • Sulfonamide Derivatives : Compounds such as N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () replace the benzamide with a sulfonamide, altering electronic properties and binding modes.
Analytical Data
  • LCMS/HRMS : The target compound’s molecular formula (C23H22N2O4S , MW = 422.5 ) differs from thiazepine analogs (e.g., 407.0 [M+H+] for Compound 36 ).
  • 1H NMR : Substituent-induced chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm) aid structural confirmation .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • D2 Receptor Selectivity : Thiazepine derivatives (e.g., Compound 29 ) show potent D2 antagonism, suggesting the oxazepine core may retain similar activity with altered pharmacokinetics.
  • Metabolic Stability : The oxazepine core’s oxygen atom may reduce susceptibility to oxidative metabolism compared to thiazepines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide, and how can purity/yield be maximized?

  • Methodology :

  • Step 1 : Construct the dibenzo[b,f][1,4]oxazepine core via Ullmann coupling or Buchwald-Hartwig amination, ensuring regioselective introduction of methyl groups at positions 8 and 10 .
  • Step 2 : Attach the 4-methoxybenzamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
  • Optimization : Use HPLC to monitor intermediate purity. Scale-up via continuous flow reactors improves reproducibility and reduces side reactions .
    • Key Parameters : Reaction temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd for coupling steps) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Analytical Workflow :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogs (e.g., : 8-Cl vs. 8-CH3_3 groups show distinct deshielding patterns in aromatic regions) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. methoxy groups) by analyzing bond angles and packing motifs .
  • Mass Spectrometry : Confirm molecular weight (expected ~380–400 g/mol) and fragmentation patterns using HRMS-ESI .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Pipeline :

  • HDAC Inhibition : Use fluorometric assays with HeLa cell lysates; compare IC50_{50} values to known inhibitors (e.g., SAHA) .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .

Advanced Research Questions

Q. How does the 8,10-dimethyl substitution influence binding affinity to HDAC isoforms compared to chloro/methoxy analogs?

  • Mechanistic Insight :

  • Methyl groups enhance hydrophobic interactions in the HDAC catalytic pocket, as shown in docking studies with analogs (: 8-Cl reduces potency by 30% vs. 8-CH3_3) .
  • Experimental Validation : Perform isoform-specific inhibition assays (HDAC1 vs. HDAC6) using recombinant proteins. Correlate activity with substituent logP values .
    • Data Interpretation : Use molecular dynamics simulations to map steric effects of 10-CH3_3 on Zn2+^{2+} coordination .

Q. How can contradictory data on cytotoxicity (e.g., high potency in one study vs. inactivity in another) be resolved?

  • Troubleshooting Framework :

  • Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (desiccated at -20°C to prevent degradation) .
  • Cell Line Variability : Test across multiple lines (e.g., NCI-60 panel) to identify tissue-specific sensitivity .
  • Assay Conditions : Control for serum concentration (e.g., 10% FBS may sequester hydrophobic compounds) and incubation time (48–72 hr) .

Q. What computational strategies are effective for predicting off-target interactions or metabolic pathways?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) and cytochrome P450 (CYP3A4) models to predict binding and metabolism .
  • ADMET Prediction : Apply SwissADME to estimate permeability (LogP ~3.5), bioavailability (Lipinski compliance), and metabolic hotspots (e.g., methoxy demethylation) .
  • Validation : Cross-reference with LC-MS/MS metabolite profiling in hepatocyte models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Design :

  • Substituent Variation : Synthesize analogs with:
  • Position 8 : CH3_3, Cl, OCH3_3
  • Position 10 : CH3_3, C2_2H5_5, H
  • Benzamide moiety : Vary methoxy to nitro or CF3_3 groups .
  • Activity Correlation : Plot substituent Hammett constants (σ) against HDAC IC50_{50} to identify electronic effects .

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